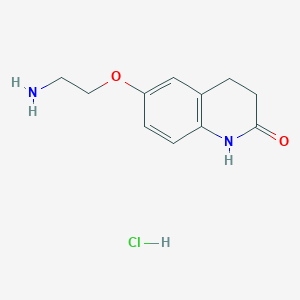

6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Aminoethoxy)ethanol is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . It is also employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor .

Molecular Structure Analysis

The molecular formula of 2-(2-Aminoethoxy)ethanol is C4H11NO2 and its molecular weight is 105.14 .Chemical Reactions Analysis

2-(2-Aminoethoxy)ethanol is used mainly in stripper solutions for applications in electronics, in gas treating to remove carbon dioxide and hydrogen sulfide, and in coolants/lubricants for metal working applications .Physical And Chemical Properties Analysis

2-(2-Aminoethoxy)ethanol is a colorless to light yellow liquid. It has a melting point of -13 °C and a boiling point of 223 °C. It is completely miscible with water and alcohol .Applications De Recherche Scientifique

Quinoline and Aminoquinoline Compounds in Research

Quinoline and its derivatives have been a focus of research due to their wide range of biological activities. For instance, hydroxychloroquine, a well-known 4-aminoquinoline compound, has been explored for its potential in treating diseases such as rheumatoid arthritis and systemic lupus erythematosus, with investigations extending into its possible use against COVID-19 due to its antiviral properties (Savarino et al., 2003). The mechanism behind the therapeutic effects of such compounds involves interference with the replication of several viruses by inhibiting pH-dependent steps of their life cycle, as well as immunomodulatory effects through the suppression of inflammatory cytokines.

Moreover, aminoquinoline derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating effectiveness against various bacterial and fungal strains. This includes novel di-substituted sulfonylquinoxaline derivatives which showed promising antibacterial and antifungal properties, with some compounds exhibiting significant inhibitory effects against multi-drug resistant strains and acting as DNA gyrase inhibitors (Ammar et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride, also known as Aviglycine-HCl, is the biosynthesis of ethylene . Ethylene is a plant hormone that regulates growth and development. The compound inhibits this process, thereby acting as a plant growth regulator .

Mode of Action

Aviglycine-HCl interacts with its targets by inhibiting the biosynthesis of ethylene . This interaction results in changes in the growth and development of plants. Specifically, it can maximize yields in top fruit and ornamentals .

Biochemical Pathways

The compound affects the ethylene biosynthesis pathway . Ethylene is a gaseous plant hormone that regulates various aspects of plant growth and development. By inhibiting its biosynthesis, Aviglycine-HCl can control the growth of plants and enhance their yield .

Result of Action

The molecular and cellular effects of Aviglycine-HCl’s action primarily involve the regulation of plant growth. By inhibiting ethylene biosynthesis, the compound can control the growth of plants, potentially leading to enhanced yields . This makes it a valuable tool in agricultural applications, particularly for top fruit and ornamentals .

Propriétés

IUPAC Name |

6-(2-aminoethoxy)-3,4-dihydro-1H-quinolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c12-5-6-15-9-2-3-10-8(7-9)1-4-11(14)13-10;/h2-3,7H,1,4-6,12H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBXPBMZCRPUJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)OCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60071-01-4 |

Source

|

| Record name | 6-(2-aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Benzenesulfonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2990479.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2990483.png)

![N-mesityl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2990484.png)

![N-[4-(Aminomethyl)phenyl]-2-phenylacetamide](/img/structure/B2990486.png)